Cas no 63303-29-7 (Spiroisochroman-4,4'-piperidine)

Spiroisochroman-4,4'-piperidine 化学的及び物理的性質
名前と識別子
-
- SPIRO[1H-2-BENZOPYRAN-4(3H),4'-PIPERIDINE]
- Spiro[isochromane-4,4'-piperidine
- QKTGFZPABWGWIF-UHFFFAOYSA-N
- SCHEMBL2359795
- AS-41626
- Spiro[isochromane-4,4'-piperidine]
- spiro[1,3-dihydroisochromene-4,4'-piperidine]
- DTXSID60445771
- AKOS027339320
- CS-0101269
- 63303-29-7
- 909034-85-1
- Spiro[isochroman-4,4-piperidine]
- 1H-Spiro[isochromene-4,4'-piperidine]
- Spiro[isochroman-4,4'-piperidine]
- 1,3-DIHYDROSPIRO[2-BENZOPYRAN-4,4'-PIPERIDINE]
- Spiro[1H-2-benzopyran-4(3H),4'-piperidine]
- Spiroisochroman-4,4'-piperidine
-
- MDL: MFCD18071870
- インチ: InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2
- InChIKey: QKTGFZPABWGWIF-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)COCC32CCNCC3
計算された属性
- 精确分子量: 203.131014166Da
- 同位素质量: 203.131014166Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- XLogP3: 1.5
Spiroisochroman-4,4'-piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | S818520-5mg |
Spiro[isochroman-4,4'-piperidine] |
63303-29-7 | 5mg |
$ 70.00 | 2022-06-03 | ||
abcr | AB448224-250 mg |
Spiro[isochroman-4,4'-piperidine]; . |
63303-29-7 | 250MG |
€799.90 | 2023-07-18 | ||
Alichem | A129009033-250mg |
Spiro[isochroman-4,4'-piperidine] |
63303-29-7 | 95% | 250mg |
$448.80 | 2023-09-01 | |
1PlusChem | 1P01X0XW-100mg |
Spiro[isochroman-4,4'-piperidine] |
63303-29-7 | 95% | 100mg |
$350.00 | 2023-12-16 | |
abcr | AB448224-100 mg |
Spiro[isochroman-4,4'-piperidine]; . |
63303-29-7 | 100MG |
€502.30 | 2023-07-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171909-1g |
Spiro[isochromane-4,4'-piperidine] |
63303-29-7 | 97% | 1g |
¥14719.00 | 2024-05-06 | |
TRC | S818520-25mg |
Spiro[isochroman-4,4'-piperidine] |
63303-29-7 | 25mg |
$ 250.00 | 2022-06-03 | ||
abcr | AB448224-100mg |
Spiro[isochroman-4,4'-piperidine]; . |
63303-29-7 | 100mg |
€502.30 | 2024-06-11 | ||
abcr | AB448224-250mg |
Spiro[isochroman-4,4'-piperidine]; . |
63303-29-7 | 250mg |
€799.90 | 2024-06-11 | ||
Ambeed | A274810-1g |
Spiro[isochroman-4,4'-piperidine] |
63303-29-7 | 97% | 1g |
$1452.0 | 2024-08-02 |
Spiroisochroman-4,4'-piperidine 関連文献
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
Spiroisochroman-4,4'-piperidineに関する追加情報
Professional Introduction to Compound CAS NO 63303-29-7 and Product Name: SPIRO[1H-2-BENZOPYRAN-4(3H),4'-PIPERIDINE]
The compound identified by the CAS Registry Number 63303-29-7 is a highly specialized molecule with significant potential in the field of biopharmaceuticals. This compound, also known as SPIRO[1H-2-BENZOPYRAN-4(3H),4'-PIPERIDINE], represents an intricate fusion of two distinct chemical frameworks: a benzopyran derivative and a piperidine ring. Its unique structure positions it at the forefront of drug discovery and therapeutic development, making it a subject of intense research interest in recent years.
Benzopyran derivatives are well-known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and neuroprotective properties. The integration of this moiety with the piperidine ring introduces additional functional diversity, enhancing its pharmacological profile. The spiro junction in the molecule is a critical feature, as it allows for precise control over steric and electronic environments, which are crucial for target binding and bioavailability.
Recent studies have highlighted the potential of SPIRO[1H-2-BENZOPYRAN-4(3H),4'-PIPERIDINE] as a lead compound in central nervous system (CNS) drug development. Its ability to modulate GABAergic and glutamatergic systems has shown promise in the treatment of conditions such as epilepsy, neuropathic pain, and depression. Furthermore, preclinical investigations have demonstrated its low toxicity profile, which is a critical factor in advancing it toward clinical trials.
In terms of synthetic chemistry, the compound's structure offers several advantages. The benzopyran core provides a rigid framework that facilitates crystallographic studies, while the piperidine ring enhances solubility and metabolic stability. These attributes are essential for developing drugs that can withstand the rigorous requirements of pharmacokinetic optimization.
Another area of active research is the exploration of SPIRO[1H-2-BENZOPYRAN-4(3H),4'-PIPERIDINE] as a template molecule for designing polyvalent ligands. By incorporating multiple binding motifs, scientists aim to create drugs with enhanced efficacy and reduced side effects. This approach aligns with the broader trend in drug design toward precision medicine, where therapeutic agents are tailored to specific molecular targets.
Moreover, the compound's flexibility at the spiro center enables the modulation of its conformational preferences, which can be harnessed to optimize receptor binding. Advanced computational techniques, such as molecular dynamics simulations, have been instrumental in understanding these conformational changes and their implications for pharmacological activity.
Looking ahead, the continued exploration of CAS NO 63303-29-7 and its derivatives is expected to yield valuable insights into drug design principles. Its unique structural features make it a versatile platform for investigating bioisosterism, scaffold hopping, and enantioselective synthesis, all of which are key areas in modern medicinal chemistry.
In summary, SPIRO[1H-2-BENZOPYRAN-4(3H),4'-PIPERIDINE] is a remarkable compound that embodies the intersection of chemical innovation and therapeutic potential. Its journey from the laboratory to clinical application will undoubtedly be marked by groundbreaking discoveries and innovative breakthroughs, solidifying its place as a cornerstone in the biopharmaceutical industry.
63303-29-7 (Spiroisochroman-4,4'-piperidine) Related Products
- 151252-07-2(Furan, 2-(2-cyclohexen-1-yloxy)tetrahydro-)
- 1041528-64-6(5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)
- 379239-63-1(N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide)
- 761438-38-4(ALK inhibitor 2)
- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)
- 1779900-95-6(3-(4-ethylphenyl)-2-methoxypropanoic acid)
- 1076245-99-2((5-Ethoxy-2-(trifluoromethoxy)phenyl)boronic acid)
- 2228342-08-1(4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid)
- 98278-56-9(1-methylpiperidine-3-thiol)
- 1805499-71-1(Ethyl 3-chloro-5-(difluoromethoxy)benzoate)
